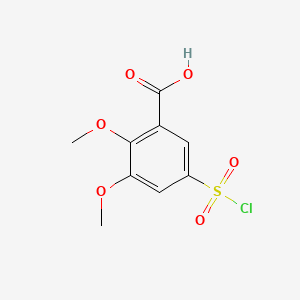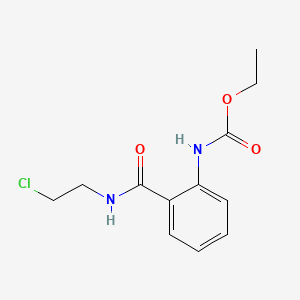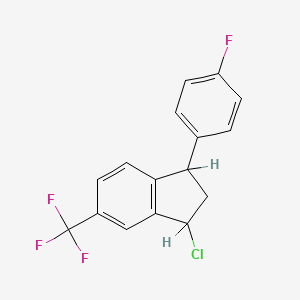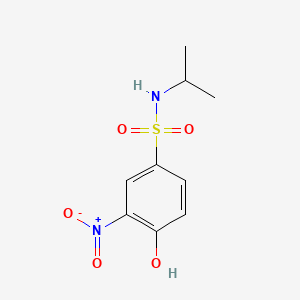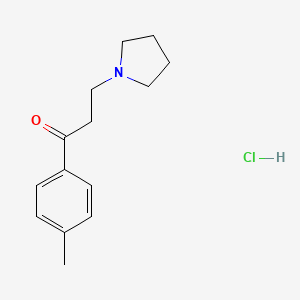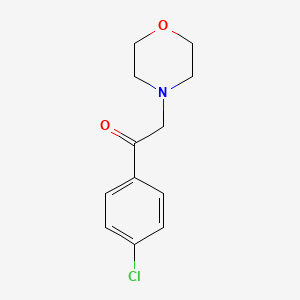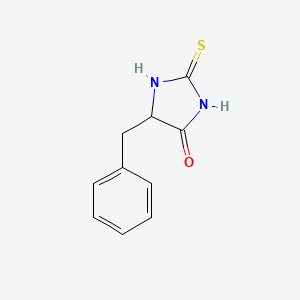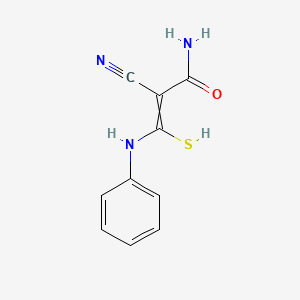
3-Anilino-2-cyano-3-sulfanylprop-2-enamide
Overview
Description
3-Anilino-2-cyano-3-sulfanylprop-2-enamide, also known as ACSA-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the propenamide family of compounds and has a molecular weight of 288.35 g/mol. In
Scientific Research Applications
3-Anilino-2-cyano-3-sulfanylprop-2-enamide has been found to have potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. Research has shown that this compound has anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and prostate cancer.
Mechanism of Action
The mechanism of action of 3-Anilino-2-cyano-3-sulfanylprop-2-enamide is not fully understood. However, research has shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which play a role in the development of chronic inflammatory diseases.
Biochemical and Physiological Effects
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also inhibits the production of pro-inflammatory cytokines, which play a role in the development of chronic inflammatory diseases. Physiologically, this compound has been found to reduce the growth of cancer cells and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 3-Anilino-2-cyano-3-sulfanylprop-2-enamide for lab experiments is its potential as an anti-cancer and anti-inflammatory agent. It has been found to have potent activity against various cancer cell lines and has shown promise as a therapeutic agent for the treatment of chronic inflammatory diseases. However, one of the limitations of this compound for lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for research on 3-Anilino-2-cyano-3-sulfanylprop-2-enamide. One area of research is the development of more potent and selective analogs of this compound. This could lead to the development of more effective anti-cancer and anti-inflammatory agents. Another area of research is the investigation of the mechanism of action of this compound. This could lead to a better understanding of the molecular pathways involved in cancer and inflammation and the development of more targeted therapies. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Clinical trials are needed to determine the optimal dosage and administration of this compound for the treatment of cancer and chronic inflammatory diseases.
properties
IUPAC Name |
3-anilino-2-cyano-3-sulfanylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-6-8(9(12)14)10(15)13-7-4-2-1-3-5-7/h1-5,13,15H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQJAFZGFLHONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=C(C#N)C(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409233 | |
| Record name | 3-anilino-2-cyano-3-mercaptoacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380186-84-5 | |
| Record name | 3-anilino-2-cyano-3-mercaptoacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



